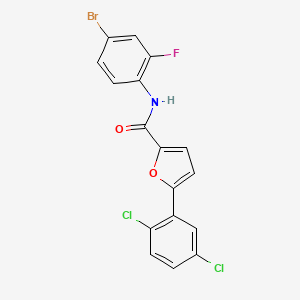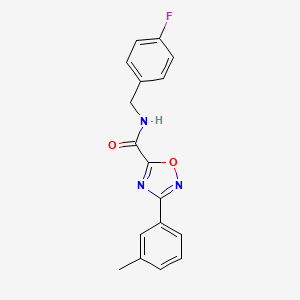
4-(4-chloroanilino)-N-(3-methoxyphenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloroanilino)-N-(3-methoxyphenyl)-3,5-dinitrobenzamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzamide core substituted with chloroanilino, methoxyphenyl, and dinitro groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloroanilino)-N-(3-methoxyphenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of a benzamide derivative, followed by the introduction of chloroanilino and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloroanilino)-N-(3-methoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amines, typically using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can replace specific functional groups, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild temperatures.
Substitution: Sodium hydroxide, potassium tert-butoxide, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups yields amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
4-(4-chloroanilino)-N-(3-methoxyphenyl)-3,5-dinitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-chloroanilino)-N-(3-methoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloroanilino)-N-(3-methoxyphenyl)-3,5-dinitrobenzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chloroanilino)-N-(3-methoxyphenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O6/c1-31-16-4-2-3-15(11-16)23-20(26)12-9-17(24(27)28)19(18(10-12)25(29)30)22-14-7-5-13(21)6-8-14/h2-11,22H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNCKXCIVAZJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]methyl]-4-methoxyphenol](/img/structure/B4902868.png)

![1-hydroxy-5,5-dimethyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]-2H-imidazole](/img/structure/B4902885.png)

![5-Methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4902911.png)

![1-Methoxy-3-[3-(2-prop-2-enylphenoxy)propoxy]benzene](/img/structure/B4902923.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(5-methylfuran-2-yl)methylamino]pyridine-3-carboxamide](/img/structure/B4902929.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethoxy)piperidine](/img/structure/B4902930.png)
![N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B4902944.png)
![N-[4-(benzylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4902955.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4902957.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4902964.png)
![N-[2-(1-methylpyrrolidin-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4902970.png)
